molecular formula C20H24N10O13P2 B593676 cyclic GMP-AMP CAS No. 1441190-66-4

cyclic GMP-AMP

Cat. No. B593676
CAS RN: 1441190-66-4
M. Wt: 674.4 g/mol
InChI Key: XRILCFTWUCUKJR-INFSMZHSSA-N
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Description

2’3’-cyclic guanosine monophosphate-adenosine monophosphate (2’3’-cGAMP) is a noncanonical cyclic dinucleotide that serves as a crucial second messenger in both prokaryotes and eukaryotes. It is synthesized by cyclic guanosine monophosphate-adenosine monophosphate synthase (cGAS) in response to the presence of cytosolic double-stranded DNA. This compound plays a significant role in the innate immune response by activating the stimulator of interferon genes (STING) pathway, which is essential for antiviral defense and immune regulation .

Scientific Research Applications

2’3’-cGAMP has a wide range of scientific research applications:

Mechanism of Action

2’3’-cGAMP exerts its effects by binding to and activating the STING receptor. Upon activation, STING undergoes a conformational change that facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), leading to the production of type I interferons and other inflammatory cytokines. This signaling cascade is crucial for the innate immune response to cytosolic DNA .

Future Directions

CGAS-STING is now considered as an attractive target to identify novel biomarkers and design therapeutics for auto-inflammatory and autoimmune disorders as well as infectious diseases and cancer . The advantages and limitations of in vivo models relevant for studying the cGAS-STING pathway will be discussed for the notion of species specificity and in the context of their integration into therapeutic screening assays targeting cGAG and/or STING .

Biochemical Analysis

Biochemical Properties

Cyclic guanosine monophosphate-adenosine monophosphate is synthesized from adenosine triphosphate and guanosine triphosphate by cyclic guanosine monophosphate-adenosine monophosphate synthase. This enzyme is activated upon binding to cytosolic DNA, leading to the production of cyclic guanosine monophosphate-adenosine monophosphate. The compound contains mixed phosphodiester linkages, with one between the 2’-OH of guanosine monophosphate and the 5’-phosphate of adenosine monophosphate, and the other between the 3’-OH of adenosine monophosphate and the 5’-phosphate of guanosine monophosphate . Cyclic guanosine monophosphate-adenosine monophosphate interacts with the stimulator of interferon genes protein, leading to the activation of type I interferon response .

Cellular Effects

Cyclic guanosine monophosphate-adenosine monophosphate exerts significant effects on various cell types and cellular processes. It influences cell function by activating the stimulator of interferon genes pathway, which leads to the production of type I interferons and other cytokines. This activation enhances the antiviral response and promotes the expression of genes involved in immune defense . Additionally, cyclic guanosine monophosphate-adenosine monophosphate has been shown to boost the production of antigen-specific antibodies and T cell responses, further enhancing the immune response .

Molecular Mechanism

The molecular mechanism of cyclic guanosine monophosphate-adenosine monophosphate involves its binding to the stimulator of interferon genes protein. Upon binding, it induces a conformational change in the protein, leading to its activation. This activation triggers a signaling cascade that results in the production of type I interferons and other cytokines . Cyclic guanosine monophosphate-adenosine monophosphate also has the ability to cross cell membranes through gap junctions, allowing it to exert its effects on neighboring cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclic guanosine monophosphate-adenosine monophosphate have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that cyclic guanosine monophosphate-adenosine monophosphate can have sustained effects on cellular function, including prolonged activation of the stimulator of interferon genes pathway and continued production of type I interferons .

Dosage Effects in Animal Models

The effects of cyclic guanosine monophosphate-adenosine monophosphate vary with different dosages in animal models. At low doses, the compound effectively activates the immune response without causing significant adverse effects. At high doses, cyclic guanosine monophosphate-adenosine monophosphate can lead to toxic effects, including excessive inflammation and tissue damage . Threshold effects have been observed, where a certain dosage is required to achieve a significant immune response.

Metabolic Pathways

Cyclic guanosine monophosphate-adenosine monophosphate is involved in several metabolic pathways. It is synthesized by cyclic guanosine monophosphate-adenosine monophosphate synthase from adenosine triphosphate and guanosine triphosphate. The compound can be degraded by specific phosphodiesterases, which break down the cyclic dinucleotide into its monophosphate components . This degradation regulates the levels of cyclic guanosine monophosphate-adenosine monophosphate and ensures proper control of its signaling functions.

Transport and Distribution

Within cells and tissues, cyclic guanosine monophosphate-adenosine monophosphate is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion through gap junctions, allowing it to affect neighboring cells . Additionally, specific transporters and binding proteins may facilitate its movement within cells, ensuring its proper localization and accumulation in target areas.

Subcellular Localization

Cyclic guanosine monophosphate-adenosine monophosphate is localized in the cytoplasm, where it interacts with the stimulator of interferon genes protein. This interaction is crucial for its activation and subsequent signaling functions. The compound’s activity and function can be influenced by its subcellular localization, with specific targeting signals or post-translational modifications directing it to particular compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

2’3’-cGAMP can be synthesized chemically or biologically. The chemical synthesis involves the cyclization of guanosine monophosphate and adenosine monophosphate through a series of steps that include phosphorylation and cyclization reactions. The reaction conditions typically involve the use of organic solvents and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of 2’3’-cGAMP often employs recombinant DNA technology. For instance, the recombinant production of 2’3’-cGAMP can be achieved using Escherichia coli cells expressing murine cyclic guanosine monophosphate-adenosine monophosphate synthase (mcGAS). This method involves optimizing media composition, supplementation of divalent cations, and temperature of protein expression to maximize yield. The downstream processing includes a single-step purification process using anion exchange chromatography .

Chemical Reactions Analysis

Types of Reactions

2’3’-cGAMP undergoes various chemical reactions, including hydrolysis and enzymatic degradation. It is relatively stable under physiological conditions but can be hydrolyzed by specific enzymes such as ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) .

Common Reagents and Conditions

The synthesis of 2’3’-cGAMP typically involves the use of nucleotides (guanosine monophosphate and adenosine monophosphate), polyphosphate, and specific enzymes like cyclic guanosine monophosphate-adenosine monophosphate synthase. The reaction conditions often include a buffered aqueous solution with optimal pH and temperature to facilitate enzyme activity .

Major Products Formed

The primary product of the synthesis is 2’3’-cGAMP itself. during enzymatic degradation, it can be broken down into its constituent nucleotides, guanosine monophosphate and adenosine monophosphate .

Comparison with Similar Compounds

2’3’-cGAMP is unique among cyclic dinucleotides due to its mixed phosphodiester linkages (2’-5’ and 3’-5’). Similar compounds include:

2’3’-cGAMP’s unique structure allows it to bind to STING with higher affinity compared to other cyclic dinucleotides, making it a potent activator of the STING pathway .

properties

IUPAC Name

2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRILCFTWUCUKJR-INFSMZHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N10O13P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1441190-66-4
Record name 2′-Guanylic acid, adenylyl-(3′→5′)-, cyclic nucleotide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1441190-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cgamp
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1441190664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'3'-CYCLIC GUANOSINE MONOPHOSPHATE-ADENOSINE MONOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/552Y49K43E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does cGAMP interact with its target, STING?

A1: cGAMP binds to the endoplasmic reticulum-resident protein STING (Stimulator of Interferon Genes). This binding induces a conformational change in STING, leading to its activation. [, , ]

Q2: What are the downstream effects of STING activation by cGAMP?

A2: Activated STING initiates a signaling cascade that ultimately leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. [, , ] These molecules play crucial roles in antiviral defense and antitumor immunity. [, , , ]

Q3: Beyond type I IFNs, what other signaling pathways are activated by cGAMP-STING?

A3: cGAMP-STING activation can trigger NF-κB signaling and autophagy. [] Studies utilizing STING mutants that specifically abrogate IRF3 activation while preserving NF-κB signaling or autophagy show that these interferon-independent functions contribute to antiviral and antitumor immunity. []

Q4: What is the role of cGAS in the context of cGAMP and STING?

A4: Cyclic Guanosine Monophosphate-Adenosine Monophosphate Synthase (cGAS) is a cytosolic DNA sensor. [, ] Upon recognizing cytosolic DNA, often indicative of pathogen invasion or cellular damage, cGAS synthesizes cGAMP from ATP and GTP. [, ] This cGAMP then acts as the second messenger to activate STING. [, ]

Q5: How does cGAMP contribute to antitumor immunity?

A5: cGAMP, through STING activation, plays a multifaceted role in antitumor immunity. It promotes the maturation of dendritic cells, essential for presenting tumor antigens to T cells. [, ] cGAMP-STING activation also induces the infiltration of cytotoxic CD8+ T cells into the tumor microenvironment, leading to tumor cell killing. [, ] Furthermore, it can trigger pyroptosis, an inflammatory form of cell death, in tumor cells, further amplifying the immune response. []

Q6: Are there cell-type specific responses to cGAMP-STING activation?

A6: Yes, different cell types exhibit distinct responses to cGAMP-STING activation. For instance, while cGAMP-STING activation in dendritic cells promotes antitumor immunity, its activation in CD4+ T cells can lead to the development of type 1 regulatory T cells (Tr1) during malaria infection. [] These Tr1 cells, through the production of IL-10 and IFNγ, may contribute to the immunosuppressive environment that hinders parasite clearance. []

Q7: What is the molecular formula and weight of cGAMP?

A7: The molecular formula of cGAMP is C20H22N10O14P2, and its molecular weight is 672.42 g/mol.

Q8: Is there spectroscopic data available for cGAMP?

A8: While specific spectroscopic data is not provided in the provided research, cGAMP's structure is well-characterized using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.

A8: The provided research primarily focuses on the biological activity and therapeutic potential of cGAMP and its synthetic analogs within the context of immune stimulation. Information regarding material compatibility, catalytic properties, computational modeling, environmental impact, and other aspects you listed are not discussed in the provided research papers.

Q9: What is known about the stability of cGAMP?

A9: cGAMP is generally stable but can be degraded by enzymes like ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1). []

Q10: How is cGAMP formulated to improve its stability and delivery?

A10: Researchers are exploring various delivery systems for cGAMP, including:

  • Liposomes: Encapsulating cGAMP within liposomes improves its stability and cellular uptake. [, ]
  • Virus-like particles (VLPs): cGAMP-loaded VLPs enable targeted delivery to antigen-presenting cells, enhancing its therapeutic efficacy. []
  • Nanoparticles: Nanoparticles loaded with cGAMP and other agents like STING agonists show promise in boosting antitumor immunity. [, ]

A10: Specific SHE regulations regarding cGAMP are not discussed in the research provided. As with any pharmaceutical agent, adherence to relevant safety and ethical guidelines during research, development, and manufacturing is crucial.

Q11: How does the route of administration affect cGAMP efficacy?

A11: The route of cGAMP administration influences its efficacy. Intranasal administration of cGAMP-adjuvanted vaccines elicited strong mucosal and systemic immune responses, highlighting its potential for respiratory pathogens. [, ] Intratumoral injections of cGAMP-loaded nanoparticles showed promise in activating STING within the tumor microenvironment. []

Q12: What in vitro models are used to study cGAMP?

A12: Researchers utilize various cell lines, including primary human fibroblasts, peripheral blood mononuclear cells (PBMCs), and dendritic cells, to investigate the effects of cGAMP on immune responses. [, ]

Q13: What in vivo models are used to study cGAMP?

A13: Mouse models of cancer (e.g., melanoma, breast cancer), viral infections (e.g., HSV-1), and malaria have been instrumental in understanding the role of cGAMP in disease pathogenesis and its potential as a therapeutic target. [, , , , , ]

Q14: Are there any clinical trials investigating cGAMP?

A14: While the provided research doesn't mention specific clinical trials, the promising preclinical data suggests that cGAMP and its analogs are actively being explored for clinical translation, particularly in cancer immunotherapy.

Q15: Are there known resistance mechanisms to cGAMP-mediated immune activation?

A15: The research highlights potential mechanisms of resistance to cGAMP-mediated immunotherapy. Tumors may upregulate immune checkpoints like B7-H3 and S100A9, dampening the antitumor immune response despite STING activation. [] Targeting these checkpoints in conjunction with cGAMP-based therapies may be necessary to overcome resistance.

Q16: What are the challenges and strategies for delivering cGAMP to its target?

A16: Delivering cGAMP to its intracellular target, STING, presents challenges. Researchers are actively developing strategies to overcome these limitations:

    A16: The research highlights potential biomarkers for monitoring the efficacy of cGAMP-based therapies. Upregulation of interferon-stimulated genes (ISGs) following cGAMP administration could serve as an indicator of STING pathway activation. [, ] Additionally, monitoring changes in the tumor microenvironment, such as increased infiltration of CD8+ T cells, could provide insights into treatment response.

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